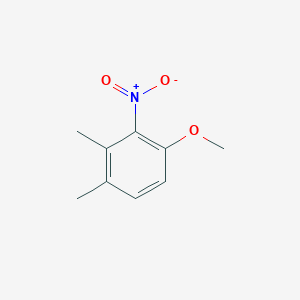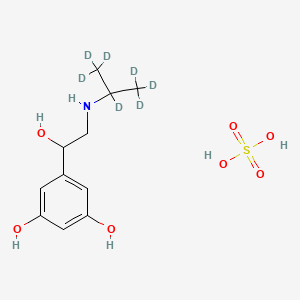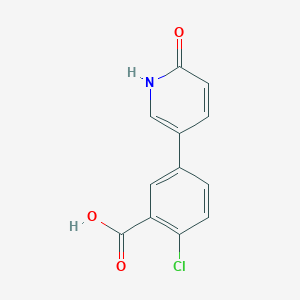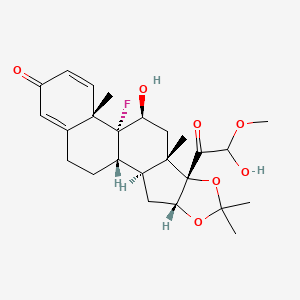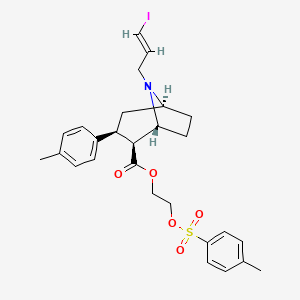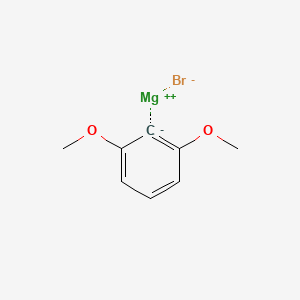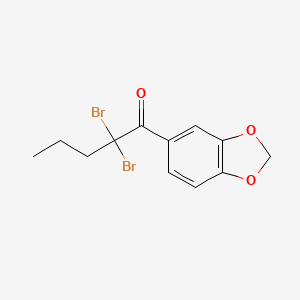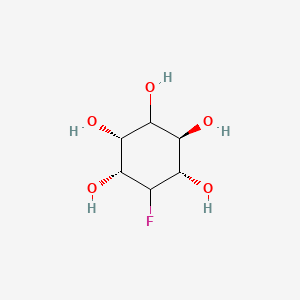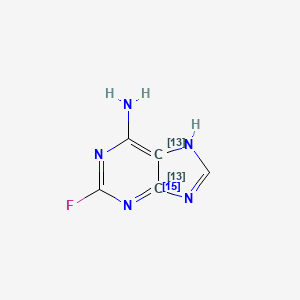
2-Fluoroadenine-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroadenine-13C2,15N is a modified form of adenine, a purine nucleobase that is a building block of DNA and RNA. The incorporation of stable isotopes of carbon and nitrogen in the molecule allows for its use in various scientific applications, including medical, environmental, and industrial research.
Preparation Methods
2-Fluoroadenine-13C2,15N can be synthesized from 2,6-diaminopurine, an inexpensive and readily available compound . The process involves diazotation with simultaneous fluorination, typically using hydrofluoric acid or hydrofluoric acid-amine complexes as fluorinating agents . The reaction is carried out under anhydrous conditions to achieve a high purity of at least 98% .
Chemical Reactions Analysis
2-Fluoroadenine-13C2,15N undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the purine ring structure.
Common Reagents and Conditions: Hydrofluoric acid, hydrofluoric acid-amine complexes, and anhydrous conditions are commonly used.
Major Products: The reactions typically yield derivatives of 2-Fluoroadenine with modified functional groups.
Scientific Research Applications
2-Fluoroadenine-13C2,15N has a wide range of scientific research applications:
Chemistry: Used as a labelled compound to study nucleic acid structure and metabolic pathways.
Biology: Acts as an antimetabolite in laboratory biological research for counterselection of wildtype bacterial or eukaryotic genes.
Medicine: Employed in gene therapy for human malignancy and as an inhibitor of blood-platelet adhesion
Industry: Utilized in the synthesis of pharmaceutical drugs and other industrial applications.
Mechanism of Action
2-Fluoroadenine-13C2,15N exerts its effects by inhibiting DNA synthesis. It is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, thus inhibiting DNA synthesis .
Comparison with Similar Compounds
2-Fluoroadenine-13C2,15N is unique due to its incorporation of stable isotopes of carbon and nitrogen, which allows for its use in various scientific applications. Similar compounds include:
2-Fluoroadenine: A toxic adenine antimetabolite used in laboratory biological research.
Fludarabine: An adenine nucleoside analogue used in the treatment of hematological malignancies.
5-Fluoroorotic Acid: Used in counterselection of wildtype bacterial genes.
These compounds share similar structures and functions but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C5H4FN5 |
|---|---|
Molecular Weight |
156.10 g/mol |
IUPAC Name |
2-fluoro-7H-purin-6-amine |
InChI |
InChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)/i2+1,4+1,9+1 |
InChI Key |
WKMPTBDYDNUJLF-CTEGUFHBSA-N |
Isomeric SMILES |
C1=[15N][13C]2=NC(=NC(=[13C]2N1)N)F |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


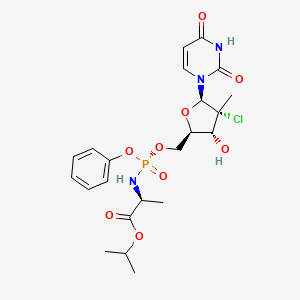
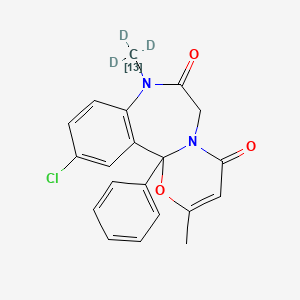
![[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B13439672.png)
![1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13439676.png)
